

A Technical Guide to 6-(piperazin-1-yl)nicotinonitrile for Research Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-(Piperazin-1-yl)nicotinonitrile**

Cat. No.: **B108564**

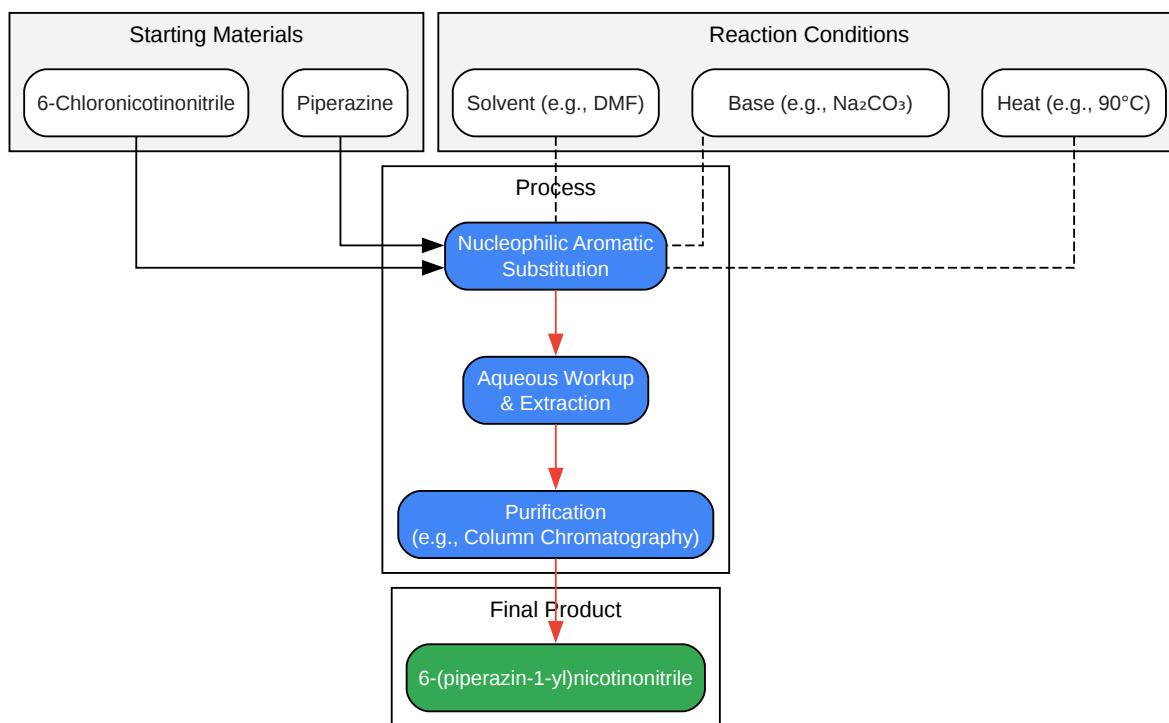
[Get Quote](#)

Introduction: **6-(piperazin-1-yl)nicotinonitrile**, a heterocyclic compound featuring both a pyridine and a piperazine moiety, serves as a critical building block in medicinal chemistry and drug discovery. Its structural framework is prevalent in a variety of biologically active molecules, making it a compound of significant interest for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, commercial availability, synthesis protocols, and its role in modulating key biological pathways, tailored for researchers and drug development professionals.

Chemical and Physical Properties

6-(piperazin-1-yl)nicotinonitrile is a solid, typically appearing as a white to off-white powder. [1] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a dark, dry, and sealed environment at room temperature.[2] Key quantitative data are summarized below.

Property	Value	Reference
CAS Number	149554-29-0	[2] [3]
Molecular Formula	C ₁₀ H ₁₂ N ₄	[2] [3]
Molecular Weight	188.23 g/mol	[2] [3]
Melting Point	76 °C	[3]
Boiling Point	~403.2 °C at 760 mmHg (Predicted)	[3]
Density	~1.2 g/cm ³ (Predicted)	[3]
Solubility	Low in water; Soluble in DMSO, Chloroform, Dichloromethane	[1] [4]


Commercial Suppliers for Research Use

This compound is available from several chemical suppliers specializing in research-grade materials. The following table lists prominent suppliers, noting that this product is intended for research use only.[\[2\]](#)[\[5\]](#)

Supplier	Available Forms/Synonyms
AK Scientific, Inc.	6-(piperazin-1-yl)nicotinonitrile
Santa Cruz Biotechnology, Inc.	2-(1-Piperazino)pyridine-5-carbonitrile; 6-(piperazin-1-yl)pyridine-3-carbonitrile
BLD Pharm	6-(piperazin-1-yl)nicotinonitrile
Key Organics Limited	6-(piperazin-1-yl)pyridine-3-carbonitrile
BOC Sciences	6-(piperazin-1-yl)pyridine-3-carbonitrile
Dayang Chem (Hangzhou) Co.,Ltd.	6-Piperazinonicotinonitrile
Chiralen	6-piperazin-1-ylpyridine-3-carbonitrile

Synthesis and Experimental Workflows

The synthesis of **6-(piperazin-1-yl)nicotinonitrile** and its analogs typically proceeds via a nucleophilic aromatic substitution reaction. A common pathway involves the displacement of a halide (commonly chlorine) from the pyridine ring with piperazine.

[Click to download full resolution via product page](#)

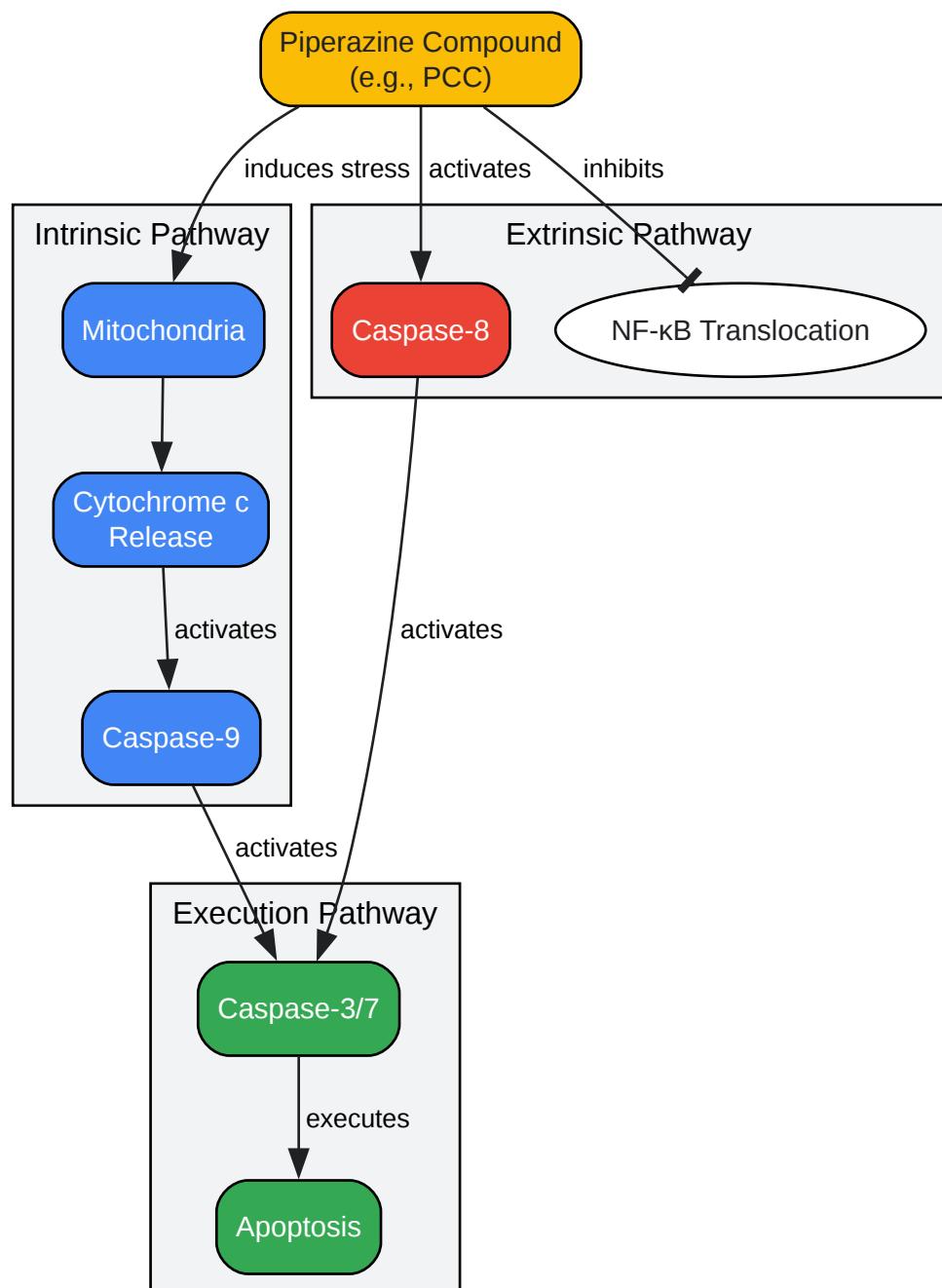
A generalized workflow for the synthesis of **6-(piperazin-1-yl)nicotinonitrile**.

Adapted from the synthesis of a related analog.[6]

- Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add piperazine (1.0-1.2 eq) and sodium carbonate (2.0 eq).

- Heating: Stir the reaction mixture under a nitrogen atmosphere at 90°C for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Isolation: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Biological Activity and Mechanism of Action


While specific data on **6-(piperazin-1-yl)nicotinonitrile** is limited, the broader class of piperazine-containing compounds exhibits significant biological activity, particularly in oncology. Studies on structurally related piperazine derivatives show potent anticancer effects by inducing apoptosis in cancer cells.

A novel piperazine-containing compound (PCC) demonstrated significant cytotoxicity against human liver cancer cell lines.[\[7\]](#)

Cell Line	IC ₅₀ Value (µg/mL)	Treatment Duration
SNU-475 (Liver Cancer)	6.98 ± 0.11	24 hours
SNU-423 (Liver Cancer)	7.76 ± 0.45	24 hours
THLE-3 (Normal Liver)	48.63 ± 0.12	24 hours

Data from a study on a related piperazine derivative, not **6-(piperazin-1-yl)nicotinonitrile** itself.[\[7\]](#)

Research on piperazine derivatives reveals that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[\[7\]](#)[\[8\]](#) This dual-action mechanism makes them promising candidates for cancer therapy. Key events include the activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3/7), coupled with the suppression of survival signals like NF-κB.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Apoptosis signaling induced by a representative piperazine compound.[7][8]

Adapted from methodologies used for piperazine derivatives.[7]

- Cell Seeding: Seed human cancer cells (e.g., SNU-475) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.

- Compound Treatment: Treat the cells with varying concentrations of **6-(piperazin-1-yl)nicotinonitrile** (dissolved in DMSO, then diluted in media) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
- MTT Addition: Following incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Piperazin-1-Yl-Nicotinonitrile Supplier China | Properties, Applications & Safety Data | Buy High-Purity Chemical Online [nj-finechem.com]
- 2. 149554-29-0|6-(Piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 3. 6-(piperazin-1-yl)nicotinonitrile | CAS 149554-29-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 6-Piperazinonicotinonitrile | 149554-29-0 - Coompo [coompo.com]
- 5. scbt.com [scbt.com]
- 6. 6-(4-METHYLPIPERAZIN-1-YL)NICOTINONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to 6-(piperazin-1-yl)nicotinonitrile for Research Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108564#identifying-suppliers-of-6-piperazin-1-yl-nicotinonitrile-for-research\]](https://www.benchchem.com/product/b108564#identifying-suppliers-of-6-piperazin-1-yl-nicotinonitrile-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com